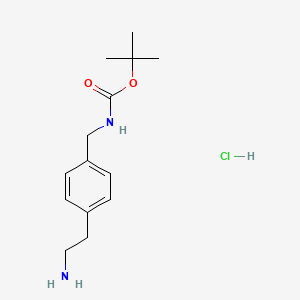

4-Boc-aminomethylphenethylamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Boc-aminomethylphenethylamine hydrochloride (4-Boc-AMPEA HCl) is a synthetic compound derived from a phenethylamine core structure. It is a chiral compound, meaning it has two distinct forms that are mirror images of each other. It is a popular research chemical used in scientific research, particularly in the areas of neuroscience, pharmacology, and biochemistry. The purpose of

Wissenschaftliche Forschungsanwendungen

Emulsifying Properties in Food Systems

The application of N- tert-butoxycarbonyl (BOC) amino acid ester hydrochlorides, related to 4-Boc-aminomethylphenethylamine hydrochloride, was studied in the context of improving the emulsifying properties in food systems. Researchers found that phytosteryl amino acid ester hydrochlorides exhibit higher emulsifying properties than phytosterols, which suggests potential for broad application in food industries (Jia et al., 2019).

Peptide Coupling Reactions

The enhancement of peptide coupling reactions using 4-dimethylaminopyridine, which is related to the chemical structure of 4-Boc-aminomethylphenethylamine hydrochloride, was observed. This compound was useful in facilitating near quantitative couplings in synthesis involving sterically hindered amino acid residues, proving essential in peptide synthesis (Wang et al., 2009).

Synthesis of Peptide Nucleic Acid Monomers

An improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt, closely related to 4-Boc-aminomethylphenethylamine hydrochloride, was reported. This compound is integral for the synthesis of peptide nucleic acid monomers, highlighting its importance in the field of nucleic acid research (Viirre & Hudson, 2003).

N-Boc Protection of Amino Groups

The use of di- tert-butoxycarbonyl dicarbonate and guanidine hydrochloride for the chemoselective N-Boc protection of amino groups in various compounds was developed. This method is efficient for protecting amino acids and peptides, crucial in peptide synthesis and modification (Jahani et al., 2011).

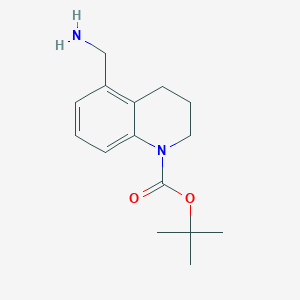

Solid-phase Synthesis of Tetrahydroisoquinoline Derivatives

In a study, BOC-protected amino acids were used to prepare compounds containing the tetrahydroisoquinoline ring system. This methodology is significant in the synthesis of complex organic compounds and potential pharmaceuticals (Bunin et al., 2004).

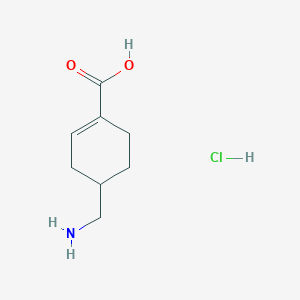

Development of Novel Amino Acids for Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid, structurally related to 4-Boc-aminomethylphenethylamine hydrochloride, was synthesized and found promising as a building block for peptidomimetics and combinatorial chemistry. This showcases the potential of similar compounds in the development of novel peptides and peptide-based drugs (Pascal et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKWTFCYGHWRGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride | |

CAS RN |

1303968-16-2 |

Source

|

| Record name | Carbamic acid, N-[[4-(2-aminoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)